
1-(2-Chloropyridine-3-carbonyl)-4-cyclopropanecarbonylpiperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Chloropyridine-3-carbonyl)-4-cyclopropanecarbonylpiperazine, also known as CPPCP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential as a pharmacological agent. CPPCP is a piperazine derivative that has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for further investigation.
Mécanisme D'action
The exact mechanism of action of 1-(2-Chloropyridine-3-carbonyl)-4-cyclopropanecarbonylpiperazine is not yet fully understood. However, studies have suggested that it may act on the GABAergic system, which is involved in the regulation of neuronal activity. It has also been suggested that 1-(2-Chloropyridine-3-carbonyl)-4-cyclopropanecarbonylpiperazine may modulate the activity of ion channels, which are involved in the transmission of electrical signals in the nervous system.
Biochemical and Physiological Effects:
Studies have shown that 1-(2-Chloropyridine-3-carbonyl)-4-cyclopropanecarbonylpiperazine has a range of biochemical and physiological effects. It has been found to exhibit anticonvulsant, neuroprotective, and anti-inflammatory properties. It has also been shown to modulate the release of neurotransmitters, such as dopamine and serotonin, which are involved in the regulation of mood and behavior.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-(2-Chloropyridine-3-carbonyl)-4-cyclopropanecarbonylpiperazine in lab experiments is its ability to modulate the activity of ion channels and neurotransmitter release, making it a useful tool for investigating the mechanisms of neuronal signaling. However, one limitation is that its exact mechanism of action is not yet fully understood, making it difficult to interpret the results of experiments.
Orientations Futures
There are several future directions for research on 1-(2-Chloropyridine-3-carbonyl)-4-cyclopropanecarbonylpiperazine. One area of investigation could be its potential as a treatment for epilepsy, given its anticonvulsant properties. Another area of interest could be its neuroprotective effects, with researchers exploring its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further studies could be conducted to better understand the mechanism of action of 1-(2-Chloropyridine-3-carbonyl)-4-cyclopropanecarbonylpiperazine and how it interacts with the nervous system.
Méthodes De Synthèse
The synthesis of 1-(2-Chloropyridine-3-carbonyl)-4-cyclopropanecarbonylpiperazine involves the reaction of 2-chloro-3-pyridinecarboxylic acid with cyclopropanecarbonyl chloride and piperazine in the presence of a catalyst. The resulting compound is then purified through a series of chromatography steps to obtain a pure form of 1-(2-Chloropyridine-3-carbonyl)-4-cyclopropanecarbonylpiperazine.
Applications De Recherche Scientifique
1-(2-Chloropyridine-3-carbonyl)-4-cyclopropanecarbonylpiperazine has been the subject of several scientific studies, with researchers investigating its potential as a therapeutic agent for various conditions. One study found that 1-(2-Chloropyridine-3-carbonyl)-4-cyclopropanecarbonylpiperazine exhibited anticonvulsant properties in animal models, suggesting its potential as a treatment for epilepsy. Another study found that 1-(2-Chloropyridine-3-carbonyl)-4-cyclopropanecarbonylpiperazine had a protective effect against oxidative stress-induced cell death in neuronal cells, indicating its potential as a neuroprotective agent.
Propriétés
IUPAC Name |
[4-(2-chloropyridine-3-carbonyl)piperazin-1-yl]-cyclopropylmethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClN3O2/c15-12-11(2-1-5-16-12)14(20)18-8-6-17(7-9-18)13(19)10-3-4-10/h1-2,5,10H,3-4,6-9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWRBGEVQXSOHNZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)N2CCN(CC2)C(=O)C3=C(N=CC=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.75 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[3-[(6-Methylpyridin-2-yl)oxymethyl]piperidin-1-yl]-3-phenylpropan-1-one](/img/structure/B2375139.png)
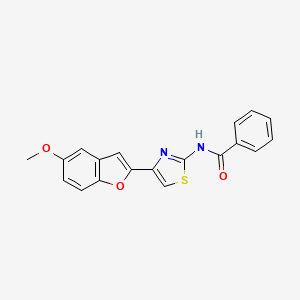
![6-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-4,5-dihydropyridazin-3(2H)-one](/img/structure/B2375141.png)
![(Z)-ethyl 4-(((1-benzyl-2,2-dioxido-4-oxo-1H-thieno[3,2-c][1,2]thiazin-3(4H)-ylidene)methyl)amino)benzoate](/img/structure/B2375142.png)
acetic acid](/img/structure/B2375143.png)
![2,4,7,8-Tetramethyl-6-(3-methylbutyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2375145.png)
![(E)-1,4-dimethyl-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)-1H-pyrazole-3-carboxamide](/img/structure/B2375146.png)
![N-[2-[1-[(2-chlorophenyl)methyl]benzimidazol-2-yl]ethyl]acetamide](/img/structure/B2375149.png)
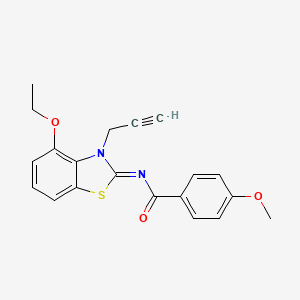
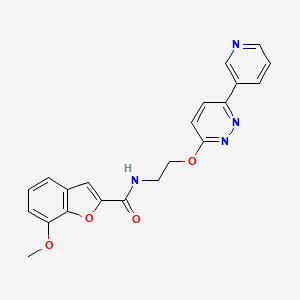
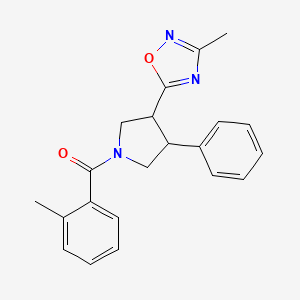
![2-[(4-Aminopentyl)oxy]-1,3,5-tribromobenzene hydrochloride](/img/structure/B2375159.png)
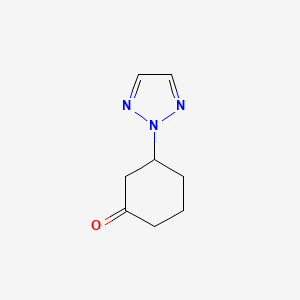
![N-(4-chlorobenzo[d]thiazol-2-yl)-2-((4-methoxyphenyl)thio)acetamide](/img/structure/B2375162.png)